2-Iodobenzaldehyde

Descripción

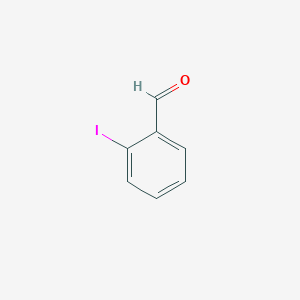

Structure

3D Structure

Propiedades

IUPAC Name |

2-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO/c8-7-4-2-1-3-6(7)5-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWKKTHALZAYYAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40180895 | |

| Record name | Benzaldehyde, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26260-02-6 | |

| Record name | 2-Iodobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26260-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 2-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026260026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Iodobenzaldehyde: A Comprehensive Technical Guide for Researchers

CAS Number: 26260-02-6

This technical guide provides an in-depth overview of 2-Iodobenzaldehyde, a key organic intermediate utilized in a wide array of synthetic applications, particularly in the fields of medicinal chemistry and drug development. This document details its chemical and physical properties, synthesis protocols, reactivity, and applications, with a focus on providing practical information for researchers and scientists.

Core Properties and Safety Information

This compound is a light-sensitive, low-melting crystalline solid.[1][2] Proper storage at 2-8°C in an inert atmosphere is recommended to maintain its stability and reactivity.[3][4]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 26260-02-6 | [1][5][6] |

| Molecular Formula | C₇H₅IO | [1][5][6] |

| Molecular Weight | 232.02 g/mol | [1][5][6] |

| Appearance | White to light beige low melting crystalline mass or powder | [1][2] |

| Melting Point | 36-39 °C | [1][3] |

| Boiling Point | 129 °C at 14 mmHg | [1][2] |

| Density | 1.8576 g/cm³ (estimate) | [1][2] |

| Solubility | Soluble in Methanol | [1][2] |

| Storage Temperature | 2-8°C | [1][3] |

| Refractive Index | 1.668 | [2] |

Safety and Hazard Data

This compound is classified as an irritant and may cause skin, eye, and respiratory irritation.[5][7] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be used when handling this compound.[3][7]

| Hazard Statement | Code |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Data sourced from multiple references.[3][5][7][8]

Synthesis and Experimental Protocols

This compound serves as a crucial building block in organic synthesis. It is typically prepared from the oxidation of 2-iodobenzyl alcohol. Below are detailed protocols for two common synthetic methods.

Protocol 1: Manganese Dioxide Oxidation

This method provides a straightforward route to this compound with good yields.[2][9]

Methodology:

-

Dissolve 2-iodobenzyl alcohol (4g, 17.09 mmol) in 85 mL of dichloromethane (B109758) in a round-bottom flask.

-

Add manganese dioxide (14.86g, 170.92 mmol) to the solution.

-

Stir the reaction mixture under reflux. Monitor the reaction progress using an appropriate technique (e.g., TLC).

-

Upon completion, cool the mixture to room temperature.

-

Filter the reaction mixture through diatomaceous earth to remove the manganese dioxide.

-

Concentrate the filtrate under reduced pressure to yield this compound.

Protocol 2: Swern Oxidation

The Swern oxidation offers a high-yield alternative, particularly suitable for sensitive substrates.[9]

Methodology:

-

In a flask, stir a solution of oxalyl chloride (16.3g, 128 mmol) in 225 mL of dichloromethane at -60°C.

-

Slowly add a solution of dimethyl sulfoxide (B87167) (21.7g, 278 mmol) in 50 mL of dichloromethane.

-

After 10 minutes, slowly add a solution of 2-iodobenzyl alcohol (25.0g, 107 mmol) in 50 mL of dichloromethane.

-

Stir for 15 minutes, then add triethylamine (B128534) (54.0g, 534 mmol).

-

Continue stirring at -60°C for another 15 minutes before allowing the mixture to warm to room temperature.

-

Add 300 mL of water and perform a phase separation.

-

Extract the aqueous phase three times with 250 mL of dichloromethane.

-

Combine the organic phases and wash with 500 mL of 3N HCl solution, followed by a saturated NaHCO₃ solution.

-

Dry the organic phase with Na₂SO₄ and remove the solvent under vacuum.

-

Purify the residue by column chromatography (silica gel, petroleum ether: ethyl acetate (B1210297) = 3:1) to obtain this compound as a pale yellow oil.

-

The expected yield is approximately 99%.[9]

Reactivity and Applications in Drug Development

The reactivity of the iodo- and aldehyde functional groups makes this compound a versatile precursor for a variety of complex molecules, particularly heterocyclic compounds with potential biological activity.[3]

Key Reactions

Suzuki-Miyaura Coupling: The carbon-iodine bond is highly reactive towards palladium-catalyzed cross-coupling reactions. The Suzuki coupling enables the formation of a carbon-carbon bond between this compound and an organoboron compound, leading to the synthesis of biaryl structures.[10][11] These structures are prevalent in many pharmaceutical compounds.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne, catalyzed by palladium and copper(I) complexes.[6][12] This is a powerful method for introducing alkynyl moieties into molecules, a common strategy in medicinal chemistry to enhance binding affinity or serve as a handle for further functionalization.[6]

Derivatives of this compound are used in the synthesis of:

-

Indolo[1,2-a]quinazolines: These compounds have shown potential as antimicrobial and antiviral agents.[1]

-

2,3-diaryl-1-indenones: Investigated for various pharmacological activities.

-

Baylis-Hillman adducts: Versatile intermediates for further synthetic transformations.

Role in Signaling Pathways

The development of novel therapeutics often targets specific cellular signaling pathways. Quinazoline derivatives, which can be synthesized from this compound precursors, are a prominent class of compounds in drug discovery.[7] Notably, certain 3-aryl-1H-indazole derivatives, accessible through Suzuki couplings, have been investigated as kinase inhibitors targeting the PI3K/Akt/mTOR pathway , which is crucial in regulating cell growth, proliferation, and survival, and is often dysregulated in cancer.[10]

Experimental Workflow Visualization

The following diagrams illustrate the logical flow of common experimental procedures involving this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C7H5IO | CID 643439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of indolo [1,2-a]quinoxalines via a Pd-catalyzed regioselective C-H olefination/cyclization sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | 26260-02-6 | FI13825 | Biosynth [biosynth.com]

- 10. benchchem.com [benchchem.com]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-Iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodobenzaldehyde is an aromatic organic compound that serves as a crucial intermediate in the synthesis of a variety of more complex molecules.[1] Its utility in the construction of heterocyclic compounds, such as indenones and quinazolines, makes it a valuable reagent in medicinal chemistry and materials science.[1] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its known reactivity and applications.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₅IO | [2][3] |

| Molecular Weight | 232.02 g/mol | [3][4] |

| Appearance | White to light beige low melting crystalline mass or powder | [2][5] |

| Melting Point | 36-39 °C | [2][4][5] |

| Boiling Point | 129 °C at 14 mmHg | [2][5] |

| Density | 1.8576 g/cm³ (estimate) | [2] |

| Flash Point | >230 °F (>110 °C) | [2][5] |

| Refractive Index | 1.668 | [2] |

| Vapor Pressure | 0.00873 mmHg at 25°C | [2] |

Solubility

| Solvent | Solubility | Reference |

| Methanol | Soluble | [2][5] |

| DMSO | 100 mg/mL (431.00 mM); requires sonication | [6] |

| Water | 0.113 mg/ml | [7] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (10.77 mM); Clear solution | [6] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (10.77 mM); Clear solution | [6] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (10.77 mM); Clear solution | [6] |

Spectral Data

| Technique | Data | Reference |

| ¹H NMR | (400MHz, CDCl₃): δ 7.30-7.99 (m, 4H), 10.10 (s, 1H) | [8] |

| ¹³C NMR, IR, Mass Spectrometry | Spectra available | [3][9][10][11] |

Experimental Protocols

The synthesis of this compound can be achieved through the oxidation of 2-iodobenzyl alcohol. Two common and effective methods are detailed below.

Synthesis via Manganese Dioxide Oxidation

This protocol describes the oxidation of 2-iodobenzyl alcohol using manganese dioxide.

Materials:

-

2-Iodobenzyl alcohol

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Manganese dioxide (MnO₂)

-

Diatomaceous earth

Procedure:

-

Dissolve 2-iodobenzyl alcohol (4g, 17.09 mmol) in dichloromethane (85 ml) in a suitable flask.[8]

-

Add manganese dioxide (14.86g, 170.92 mmol) to the solution.[8]

-

Stir the reaction mixture under reflux.[8]

-

Monitor the reaction for completion.

-

Upon completion, cool the reaction mixture to room temperature.[8]

-

Filter the mixture through diatomaceous earth and concentrate the filtrate to obtain this compound.[8] The expected yield is between 75-90%.[8]

Synthesis via Swern Oxidation

This method utilizes oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO) for the oxidation, a procedure known as Swern oxidation.

Materials:

-

Oxalyl chloride

-

Dichloromethane (CH₂Cl₂)

-

Dimethyl sulfoxide (DMSO)

-

2-Iodobenzyl alcohol

-

Triethylamine (B128534) (Et₃N)

-

Water

-

3N HCl solution

-

Saturated NaHCO₃ solution

-

Na₂SO₄

-

Petroleum ether

-

Ethyl acetate (B1210297)

Procedure:

-

At -60°C, stir oxalyl chloride (16.3g, 128mmol, 1.2 eq) in dichloromethane (225 mL).[8]

-

Slowly add a solution of dimethyl sulfoxide (21.7g, 278mmol, 2.6 eq) in dichloromethane (50 mL) to the oxalyl chloride solution.[8]

-

After 10 minutes, slowly add a solution of 2-iodobenzyl alcohol (25.0g, 107mmol, 1.0 eq) in dichloromethane (50 mL).[8]

-

After 15 minutes, add triethylamine (54.0g, 534mmol, 5.0 eq) and stir the mixture at -60°C for another 15 minutes.[8]

-

Allow the reaction to warm to room temperature.[8]

-

Add 300 mL of water and separate the phases.[8]

-

Extract the aqueous phase three times with 250 mL of dichloromethane.[8]

-

Wash the combined organic phases with 500 mL of 3N HCl solution and saturated NaHCO₃ solution.[8]

-

Dry the organic phase with Na₂SO₄.[8]

-

Remove the solvent under vacuum.[8]

-

Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (3:1) as the eluent to obtain this compound as a pale yellow oil.[8] The expected yield is approximately 99%.[8]

Reactivity and Applications

This compound is a versatile reactant in organic synthesis. It is frequently used in the preparation of various heterocyclic compounds, including:

It also serves as a precursor for the synthesis of other complex molecules such as 5-phenylindazolo[3,2-b]quinazolin-7(5H)-one, 4-(3-iodophenyl)-2,2:6,2-terpyridine, fluoren-9-one, and 2-formyl-3′-methoxybiphenyl.[4]

Safety and Handling

This compound is classified as an irritant.[2][12] It is known to cause skin and eye irritation and may cause respiratory irritation.[3][12][13]

Hazard Statements:

-

H315: Causes skin irritation[3]

-

H319: Causes serious eye irritation[3]

-

H335: May cause respiratory irritation[3]

Precautionary Measures:

-

Handling: Wash hands and any exposed skin thoroughly after handling.[13] Use only outdoors or in a well-ventilated area.[13] Avoid breathing dust, fume, gas, mist, vapors, or spray.[13]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[13] A dust mask type N95 (US) is recommended.[4]

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[13] Recommended storage temperature is 2-8°C.[2][4][5] The compound is light-sensitive.[2][5]

In case of accidental exposure, it is crucial to seek medical attention.[13] For skin contact, wash off immediately with soap and plenty of water.[13] For eye contact, rinse immediately with plenty of water.[2] If inhaled, remove the victim to fresh air.[13] If ingested, clean the mouth with water.[13]

Conclusion

This compound is a key building block in synthetic organic chemistry with well-defined physicochemical properties. Its synthesis is readily achievable through established oxidation protocols, and its reactivity allows for the construction of a diverse range of complex organic molecules. Proper handling and adherence to safety protocols are essential when working with this compound due to its irritant nature. This guide provides the foundational technical information required for the effective and safe use of this compound in a research and development setting.

References

- 1. 2-碘苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound [chembk.com]

- 3. This compound | C7H5IO | CID 643439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-ヨードベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 26260-02-6 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | o-Iodobenzaldehyde | Benzene Compounds | Ambeed.com [ambeed.com]

- 8. Page loading... [guidechem.com]

- 9. This compound(26260-02-6) 1H NMR [m.chemicalbook.com]

- 10. This compound(26260-02-6) IR Spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. chemical-label.com [chemical-label.com]

- 13. fishersci.com [fishersci.com]

A Technical Guide to the Solubility of 2-Iodobenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Iodobenzaldehyde in various organic solvents. Due to a notable absence of extensive quantitative solubility data in publicly available literature, this document focuses on providing a robust experimental framework for researchers to determine these values. The guide details a standardized gravimetric method, presents a structured format for data reporting, and includes logical workflow diagrams to assist in experimental execution.

Introduction to this compound and its Solubility

This compound (C₇H₅IO) is an aromatic aldehyde that serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other complex organic molecules. Its reactivity is significantly influenced by the presence of the iodo group ortho to the aldehyde functionality. Understanding the solubility of this compound in a range of organic solvents is critical for optimizing reaction conditions, developing purification strategies such as crystallization, and formulating solutions for various applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 26260-02-6 |

| Molecular Formula | C₇H₅IO |

| Molecular Weight | 232.02 g/mol |

| Melting Point | 36-39 °C |

| Boiling Point | 129 °C at 14 mmHg |

| Appearance | White to light beige low melting crystalline mass or powder |

Quantitative Solubility Data

The following table is structured for the presentation of quantitative solubility data for this compound in various organic solvents. The qualitative solubility in methanol (B129727) is noted. Researchers can use this table to record their experimentally determined values.

| Solvent | Solvent Class | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | Alcohol | 25 | Soluble[1][2][3][4][5] | - |

| Ethanol | Alcohol | 25 | Data to be determined | Data to be determined |

| Isopropanol | Alcohol | 25 | Data to be determined | Data to be determined |

| Acetone | Ketone | 25 | Data to be determined | Data to be determined |

| Ethyl Acetate | Ester | 25 | Data to be determined | Data to be determined |

| Toluene | Aromatic Hydrocarbon | 25 | Data to be determined | Data to be determined |

| Dichloromethane | Halogenated Hydrocarbon | 25 | Data to be determined | Data to be determined |

| Diethyl Ether | Ether | 25 | Data to be determined | Data to be determined |

| Hexane | Aliphatic Hydrocarbon | 25 | Data to be determined | Data to be determined |

Experimental Protocol: Gravimetric Determination of Solubility

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a liquid solvent. It involves the preparation of a saturated solution at a constant temperature, followed by the evaporation of the solvent and the weighing of the dissolved solute.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature shaker bath or incubator

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed evaporation dishes or beakers

-

Drying oven

-

Desiccator

Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the selected organic solvent. An excess of solid should be visible to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check to confirm that undissolved solid remains.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume (e.g., 5 mL) of the supernatant (the clear saturated solution) using a pipette.

-

To ensure no solid particles are transferred, pass the collected supernatant through a syringe filter into a pre-weighed evaporation dish.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in a well-ventilated fume hood to allow the solvent to evaporate at room temperature or in a drying oven at a temperature well below the boiling point of the solvent and the melting point of this compound.

-

Once the solvent has completely evaporated, transfer the evaporation dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried solute on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

Calculation of Solubility

The solubility can be calculated using the following formulas:

-

Solubility ( g/100 mL):

-

Mass of dissolved solute (g) = (Final mass of dish + solute) - (Initial mass of empty dish)

-

Solubility = (Mass of dissolved solute / Volume of supernatant taken) x 100

-

-

Molar Solubility (mol/L):

-

Moles of dissolved solute = Mass of dissolved solute / Molecular weight of this compound (232.02 g/mol )

-

Molar Solubility = Moles of dissolved solute / Volume of supernatant taken (in L)

-

Visualizations

Experimental Workflow for Gravimetric Solubility Determination

Caption: Workflow for gravimetric solubility determination.

Logical Relationships in Solubility Determination

Caption: Logical steps for solubility measurement.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 2-Iodobenzaldehyde, a key organic intermediate. The following sections detail its melting and boiling points, the experimental methodologies for their determination, and a visual representation of a common synthesis pathway.

Physicochemical Data of this compound

The melting and boiling points of this compound are critical parameters for its handling, purification, and use in synthetic chemistry. The data, as reported in the literature, are summarized below.

| Physical Property | Reported Value(s) | Conditions |

| Melting Point | 36-39 °C[1][2][3] | Atmospheric Pressure |

| 37.0-41.0 °C | Atmospheric Pressure | |

| 39 °C | Atmospheric Pressure | |

| Boiling Point | 129 °C | 14 mmHg |

| 102 °C | 3 mmHg |

Experimental Protocols for Physical Property Determination

The following sections outline the standard experimental procedures for determining the melting and boiling points of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state.[4] For a pure crystalline compound, this transition occurs over a narrow temperature range.[2]

Methodology: Capillary Tube Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, which is sealed at one end.[5] The sample should be tightly packed to a height of 1-2 mm.[5]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[1] This assembly is then placed in a heating bath (such as a Thiele tube containing mineral oil or a metal block heating apparatus).[2]

-

Heating: The apparatus is heated slowly, typically at a rate of about 2 °C per minute, especially when approaching the expected melting point.[2] Constant stirring of the heating bath ensures a uniform temperature.[1]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[2][4]

Boiling Point Determination under Reduced Pressure

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding pressure.[6] For compounds that may decompose at their atmospheric boiling point, the boiling point is often determined at a reduced pressure.

Methodology: Distillation Method

-

Apparatus Setup: A small quantity of this compound is placed in a distillation flask. The flask is connected to a condenser, a receiving flask, and a vacuum source. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.

-

Pressure Reduction: The pressure inside the apparatus is slowly reduced to the desired level (e.g., 14 mmHg or 3 mmHg) using a vacuum pump.

-

Heating: The distillation flask is gently heated.

-

Observation: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point of the substance at that specific pressure.

Synthesis of this compound: An Experimental Workflow

This compound is commonly synthesized through the oxidation of 2-iodobenzyl alcohol.[7] The following diagram illustrates the key steps in this chemical transformation.

Caption: Workflow for the synthesis of this compound.

References

A Technical Guide to the Vibrational Spectroscopy of 2-Iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Raman spectroscopy of 2-Iodobenzaldehyde. Due to the limited availability of specific, publicly accessible experimental spectra for this compound, this document outlines the expected spectral features based on the analysis of structurally similar compounds, particularly other halogenated and substituted benzaldehydes. It also details the standard experimental protocols for acquiring high-quality FT-IR and Raman spectra.

Introduction to Vibrational Spectroscopy of Aromatic Aldehydes

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is a powerful analytical tool for elucidating the molecular structure of compounds like this compound. These methods probe the vibrational modes of molecules, providing a unique "fingerprint" based on the functional groups present and their chemical environment.

-

FT-IR Spectroscopy : This technique measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. It is particularly sensitive to polar bonds, making it an excellent method for identifying functional groups such as the carbonyl (C=O) and C-H groups in this compound.

-

Raman Spectroscopy : This method involves the inelastic scattering of monochromatic light (from a laser). The resulting energy shift in the scattered light corresponds to the vibrational frequencies of the molecule. Raman spectroscopy is highly effective for analyzing non-polar bonds and symmetric vibrations, providing complementary information to FT-IR.

Together, FT-IR and Raman spectroscopy offer a comprehensive picture of the vibrational landscape of a molecule, enabling detailed structural characterization.

Expected Vibrational Modes of this compound

The vibrational spectrum of this compound is expected to be rich and complex, arising from the various functional groups and the substituted benzene (B151609) ring. The key vibrational modes can be categorized as follows:

-

Aldehyde Group Vibrations :

-

C-H Stretching : The aldehydic C-H stretch is a characteristic vibration typically observed in the range of 2850-2700 cm⁻¹. Often, two bands appear in this region due to Fermi resonance between the C-H stretching fundamental and the first overtone of the C-H bending vibration.[1]

-

C=O Stretching : The carbonyl stretch is one of the most intense and recognizable bands in the IR spectrum of an aldehyde. For aromatic aldehydes, this band is typically found in the region of 1710-1685 cm⁻¹.[1] Conjugation with the aromatic ring lowers the frequency compared to saturated aldehydes.

-

C-H Bending : The in-plane bending vibration of the aldehydic C-H group is expected around 1390 cm⁻¹.[1]

-

-

Aromatic Ring Vibrations :

-

C-H Stretching : The aromatic C-H stretching vibrations occur above 3000 cm⁻¹.

-

C=C Stretching : The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically appear in the 1600-1450 cm⁻¹ region.

-

C-H In-plane and Out-of-plane Bending : These vibrations give rise to a series of bands in the fingerprint region (below 1300 cm⁻¹), and their positions are sensitive to the substitution pattern on the ring.

-

-

C-I Vibrations :

-

C-I Stretching : The carbon-iodine stretching vibration is expected to be found at low frequencies, typically in the range of 600-500 cm⁻¹.

-

Tabulated Summary of Expected Vibrational Frequencies

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Assignment |

| Aromatic C-H Stretching | 3100 - 3000 (Medium) | 3100 - 3000 (Strong) | ν(C-H) |

| Aldehydic C-H Stretching | 2850 - 2700 (Medium, often two bands) | 2850 - 2700 (Medium) | ν(C-H) |

| Carbonyl Stretching | 1710 - 1685 (Very Strong) | 1710 - 1685 (Medium) | ν(C=O) |

| Aromatic C=C Stretching | 1600 - 1450 (Strong to Medium) | 1600 - 1450 (Strong) | ν(C=C) |

| Aldehydic C-H Bending | ~1390 (Medium) | ~1390 (Weak) | δ(C-H) |

| Aromatic C-H In-plane Bending | 1300 - 1000 (Medium to Weak) | 1300 - 1000 (Medium to Weak) | δ(C-H) |

| Ring Breathing Mode | ~1000 (Weak in IR, Strong in Raman) | ~1000 (Strong) | ν(Ring) |

| Aromatic C-H Out-of-plane Bending | 900 - 675 (Strong to Medium) | 900 - 675 (Weak) | γ(C-H) |

| C-I Stretching | 600 - 500 (Medium) | 600 - 500 (Strong) | ν(C-I) |

Note: ν = stretching, δ = in-plane bending, γ = out-of-plane bending. Intensities are denoted as Strong, Medium, or Weak and are estimations.

Experimental Protocols

To obtain high-quality FT-IR and Raman spectra of this compound, the following experimental protocols are recommended.

FT-IR Spectroscopy

Instrumentation : A modern FT-IR spectrometer, such as a Bruker IFS 112 or a Bruker Tensor 27, is suitable for data acquisition.[4]

Sample Preparation :

-

KBr Pellet Technique : This is a common method for solid samples.

-

Thoroughly grind a small amount of this compound (typically 1-2 mg) with approximately 200 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or semi-transparent pellet.

-

Place the pellet in the sample holder of the spectrometer.

-

-

Attenuated Total Reflectance (ATR) : This technique is suitable for both solid and liquid samples and requires minimal sample preparation.

-

Place a small amount of the this compound sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Data Acquisition :

-

Spectral Range : 4000 - 400 cm⁻¹

-

Resolution : 4 cm⁻¹

-

Number of Scans : Co-add at least 32 scans to improve the signal-to-noise ratio.

-

Background : Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal (for ATR) before measuring the sample.

FT-Raman Spectroscopy

Instrumentation : A dedicated FT-Raman spectrometer, such as a Bruker MultiRAM, is recommended.[4]

Sample Preparation :

-

This compound, being a solid at room temperature, can be placed directly into a sample holder (e.g., a glass capillary tube or an aluminum cup).

Data Acquisition :

-

Excitation Source : A Nd:YAG laser with an excitation wavelength of 1064 nm is commonly used to minimize fluorescence.

-

Laser Power : Use the lowest laser power necessary to obtain a good quality spectrum to avoid sample degradation (typically 100-300 mW).

-

Spectral Range : 4000 - 100 cm⁻¹

-

Resolution : 4 cm⁻¹

-

Number of Scans : Co-add a sufficient number of scans (e.g., 128 or more) to achieve an adequate signal-to-noise ratio.

Workflow for Vibrational Spectroscopic Analysis

The following diagram illustrates the general workflow for the experimental and computational analysis of the vibrational spectra of this compound.

References

The Crystal Structure of 2-Iodobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-Iodobenzaldehyde (C₇H₅IO), a key aromatic building block in organic synthesis and drug discovery. Understanding the precise three-dimensional arrangement of this molecule in the solid state is crucial for predicting its reactivity, intermolecular interactions, and potential polymorphic forms. This document summarizes the crystallographic data, details the experimental protocols for its synthesis and structural determination, and provides a visual workflow for these processes.

Core Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group P2₁2₁2₁[1]. The key crystallographic parameters are summarized in the table below, based on the data reported by Betz and Klüfers in Acta Crystallographica Section E: Structure Reports Online (2007), 63, o4879, and available from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 673068[2].

| Parameter | Value |

| Chemical Formula | C₇H₅IO |

| Formula Weight | 232.02 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 6.0632 (12) Å |

| b | 7.3750 (15) Å |

| c | 15.631 (3) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 699.2 (2) ų |

| Z (Molecules per unit cell) | 4 |

| Data Collection | |

| Temperature | 200(2) K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Refinement | |

| R-factor (R1) | 0.028 |

| wR2 | 0.059 |

| Goodness-of-fit (S) | 1.04 |

Table 1: Summary of Crystallographic Data for this compound.

Molecular and Packing Structure

In the crystal, the this compound molecule is nearly planar, with a slight torsion between the phenyl ring and the aldehyde group. The crystal packing is primarily governed by a notable intermolecular halogen bond between the iodine atom of one molecule and the oxygen atom of the aldehyde group of an adjacent molecule. This I···O interaction is a significant feature, influencing the solid-state architecture and properties of the compound.

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the subsequent determination of its crystal structure via single-crystal X-ray diffraction.

Synthesis of this compound

Two common methods for the synthesis of this compound are provided below.

Method 1: Oxidation of 2-Iodobenzyl Alcohol with Manganese Dioxide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-iodobenzyl alcohol (1 equivalent) in dichloromethane (B109758).

-

Oxidation: Add manganese dioxide (MnO₂, ~10 equivalents) to the solution.

-

Reflux: Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the suspension through a pad of celite to remove the manganese dioxide.

-

Purification: Wash the celite pad with dichloromethane. Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica (B1680970) gel.

Method 2: Swern Oxidation of 2-Iodobenzyl Alcohol

-

Oxalyl Chloride Activation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane and cool the solution to -78 °C.

-

DMSO Addition: Slowly add a solution of dimethyl sulfoxide (B87167) (DMSO, 2.2 equivalents) in anhydrous dichloromethane to the oxalyl chloride solution, maintaining the temperature at -78 °C.

-

Alcohol Addition: After stirring for 15 minutes, add a solution of 2-iodobenzyl alcohol (1 equivalent) in anhydrous dichloromethane dropwise.

-

Triethylamine (B128534) Addition: Stir the mixture for another 30 minutes at -78 °C, then add triethylamine (5 equivalents) dropwise.

-

Warming and Quenching: Allow the reaction mixture to warm to room temperature. Quench the reaction by adding water.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Single-Crystal X-ray Diffraction

The following protocol outlines the general steps for determining the crystal structure of a small organic molecule like this compound.

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, hexane, or a mixture thereof) at room temperature.

-

Crystal Selection and Mounting:

-

Under a polarizing microscope, select a high-quality single crystal (typically 0.1-0.3 mm in each dimension) that is free of cracks and defects.

-

Mount the selected crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil (e.g., paratone-N).

-

Flash-cool the crystal in a stream of cold nitrogen gas (typically at 100-200 K) to minimize thermal vibrations and radiation damage.

-

-

Data Collection:

-

Mount the goniometer head on the diffractometer.

-

Center the crystal in the X-ray beam.

-

Perform an initial screening to determine the crystal quality and unit cell parameters.

-

Collect a full sphere of diffraction data using a series of omega and phi scans. The exposure time per frame and the detector distance are optimized to obtain good signal-to-noise ratios for the diffraction spots.

-

-

Data Processing:

-

Integrate the raw diffraction images to obtain the intensities of the individual reflections.

-

Apply corrections for Lorentz factor, polarization, and absorption.

-

Scale and merge the data to produce a final set of unique reflections with their corresponding intensities and standard uncertainties.

-

-

Structure Solution and Refinement:

-

Determine the space group from the systematic absences in the diffraction data.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data using full-matrix least-squares methods. This involves refining atomic coordinates, anisotropic displacement parameters, and other relevant parameters until the calculated diffraction pattern shows the best possible agreement with the observed data.

-

Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

-

Validate the final crystal structure using crystallographic software to check for geometric consistency and other quality indicators.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental process, from the synthesis of this compound to the final validation of its crystal structure.

Workflow for the determination of the crystal structure of this compound.

References

An In-depth Technical Guide on the Discovery and Historical Synthesis of 2-Iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodobenzaldehyde is a pivotal intermediate in organic synthesis, finding extensive application in the preparation of pharmaceuticals, agrochemicals, and materials. Its unique substitution pattern, featuring an electrophilic aldehyde and a versatile iodine atom on a benzene (B151609) ring, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, alongside detailed experimental protocols for key synthetic methods. Quantitative data is summarized in structured tables for comparative analysis, and reaction pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemical processes involved.

Introduction

The journey of this compound from its initial discovery to its current status as a readily available building block in organic chemistry is a testament to the evolution of synthetic methodologies. While the exact date and discoverer of its first synthesis remain elusive in readily available literature, its historical preparation is intrinsically linked to the development of foundational reactions in aromatic chemistry. This guide will delve into the plausible historical routes for its synthesis and provide detailed protocols for both these classical methods and more modern, efficient preparations.

Plausible Historical Synthesis

While a definitive first synthesis of this compound is not clearly documented in readily accessible historical records, its preparation would have likely involved a multi-step process leveraging the key named reactions of the 19th and early 20th centuries. The most probable historical route would have been the Sandmeyer reaction , discovered by Traugott Sandmeyer in 1884, which provides a reliable method for the introduction of halides into an aromatic ring via a diazonium salt intermediate.[1]

The logical starting material for such a synthesis would be 2-aminobenzaldehyde (B1207257). The synthesis would proceed via the diazotization of 2-aminobenzaldehyde, followed by the introduction of iodine using potassium iodide.

The overall historical synthetic pathway can be visualized as follows:

Key Synthetic Methodologies and Experimental Protocols

Several methods have been developed for the synthesis of this compound. This section details the protocols for the plausible historical method and more contemporary, higher-yielding approaches.

Synthesis via Sandmeyer Reaction of 2-Aminobenzaldehyde (Historical Method)

This method, while historically significant, is often limited by the availability and stability of the starting material, 2-aminobenzaldehyde. The reaction proceeds in two main stages: the formation of the diazonium salt and the subsequent displacement with iodide. The formation of aryl iodides via this method does not require a copper(I) salt catalyst, unlike the corresponding chloro- and bromo- substitutions.[2][3][4]

Experimental Protocol:

-

Diazotization:

-

Dissolve 2-aminobenzaldehyde (1.0 eq) in a solution of concentrated sulfuric acid (2.8 eq) and deionized water.

-

Cool the mixture in an ice-salt bath to 0-5 °C.

-

Slowly add a solution of sodium nitrite (B80452) (NaNO₂) (1.2 eq) in deionized water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.

-

-

Iodination:

-

To the cold diazonium salt solution, add a solution of potassium iodide (KI) (4.0 eq) in deionized water dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to reduce any excess iodine.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

-

Quantitative Data:

| Parameter | Value |

| Starting Material | 2-Aminobenzaldehyde |

| Key Reagents | NaNO₂, H₂SO₄, KI |

| Solvent | Water, Ethyl Acetate |

| Reaction Temperature | 0-5 °C (Diazotization), RT (Iodination) |

| Reaction Time | 3.5 hours |

| Yield | ~70%[2] |

Synthesis via Oxidation of 2-Iodobenzyl Alcohol (Modern Method)

A more common and efficient modern route to this compound involves the oxidation of the corresponding benzyl (B1604629) alcohol. This method avoids the often-unstable diazonium salt intermediate.

Experimental Protocol:

-

Reaction Setup:

-

In a round-bottom flask, dissolve 2-iodobenzyl alcohol (1.0 eq) in a suitable organic solvent (e.g., dichloromethane).

-

Add an excess of the oxidizing agent, such as manganese dioxide (MnO₂) (typically 5-10 equivalents).

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux and stir vigorously.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the solid manganese dioxide.

-

Wash the filter cake with the solvent used for the reaction.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The crude this compound can be purified by column chromatography or recrystallization.

-

Quantitative Data:

| Parameter | Value |

| Starting Material | 2-Iodobenzyl Alcohol |

| Key Reagent | Manganese Dioxide (MnO₂) |

| Solvent | Dichloromethane |

| Reaction Temperature | Reflux |

| Reaction Time | Varies (monitor by TLC) |

| Yield | High (often >90%) |

Conclusion

This compound stands as a valuable and versatile building block in the arsenal (B13267) of synthetic organic chemists. While its initial discovery is not prominently documented, the application of fundamental reactions like the Sandmeyer reaction provides a logical and plausible historical route to its synthesis. Modern methods, particularly the oxidation of 2-iodobenzyl alcohol, offer more efficient and higher-yielding pathways to this important intermediate. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis, enabling them to effectively utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide on the Stability and Storage Conditions for 2-Iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability, recommended storage conditions, and analytical methodologies for assessing the purity of 2-Iodobenzaldehyde. Understanding these parameters is critical for ensuring the integrity of the compound in research and drug development applications, where purity and stability are paramount.

Core Stability Profile and Handling

This compound is a white to light beige crystalline solid. Its stability is primarily influenced by its susceptibility to oxidation, light, and to a lesser extent, temperature. The aldehyde functional group is prone to oxidation to the corresponding carboxylic acid, a common degradation pathway for many benzaldehyde (B42025) derivatives. The carbon-iodine bond can also be susceptible to cleavage under certain conditions, particularly upon exposure to UV light.

Key Stability Concerns:

-

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid (2-Iodobenzoic acid) upon exposure to air (oxygen). This is the most common degradation pathway.

-

Light Sensitivity: The compound is sensitive to light, which can catalyze oxidation and potentially lead to other degradation products.

-

Air Sensitivity: Exposure to air should be minimized to prevent oxidation.

Recommended Storage Conditions

To mitigate degradation and ensure the long-term integrity of this compound, specific storage conditions are required. The following table summarizes the recommended conditions based on data from multiple chemical suppliers.

Table 1: Recommended Storage and Handling of this compound

| Parameter | Recommendation | Rationale & Best Practices |

|---|---|---|

| Temperature | 2-8°C (Refrigerated) | Slows the rate of potential chemical degradation, including oxidation. |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) | Prevents the oxidation of the aldehyde functional group by displacing oxygen. |

| Light Exposure | Protect from light; store in an amber or opaque container. | Minimizes photodegradation, which can accelerate oxidation and other unwanted reactions. |

| Container | Tightly sealed, airtight container. | Prevents exposure to atmospheric oxygen and moisture. |

| Incompatibilities | Strong oxidizing agents. | To avoid vigorous and uncontrolled oxidation reactions. |

Potential Degradation Pathways

The primary degradation pathway for this compound is the oxidation of the aldehyde to 2-Iodobenzoic acid. Other potential pathways, especially under forced conditions, could involve the cleavage of the C-I bond.

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.

4.1. Protocol: Forced Degradation Study

This protocol outlines the conditions for stressing this compound to induce degradation.

Objective: To generate potential degradation products and identify the conditions under which the compound degrades.

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix equal parts of the stock solution with 1N HCl. Heat at 80°C for 24 hours.

-

Base Hydrolysis: Mix equal parts of the stock solution with 0.1N NaOH. Keep at room temperature for 8 hours.

-

Oxidative Degradation: Mix equal parts of the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 105°C for 48 hours. Dissolve in the solvent before analysis.

-

Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

-

Sample Analysis: Following exposure, neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration for analysis by a stability-indicating method.

4.2. Protocol: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method capable of separating this compound from its degradation products.

Table 3: Example HPLC Method Parameters

| Parameter | Condition |

|---|---|

| HPLC System | Agilent 1260 Infinity II or equivalent with UV/PDA detector |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

Workflow for Stability Testing

The development of a robust stability-indicating method and the subsequent analysis of stability samples follow a logical progression.

Caption: Experimental workflow for stability method development and testing.

Safeguarding Research: A Technical Guide to the Safe Handling of 2-Iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 2-Iodobenzaldehyde (CAS No. 26260-02-6), a crucial reagent in synthetic organic chemistry and drug discovery. Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk to personnel.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][2][3][4] It is crucial to understand and mitigate these risks through proper handling and the use of personal protective equipment.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

| Hazard Class | Category | GHS Code | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation |

Signal Word: Warning [2]

NFPA 704 Rating

The National Fire Protection Association (NFPA) 704 diamond provides a quick visual representation of the hazards associated with a substance.

| Health | Flammability | Instability | Special |

| 2 | 1 | 0 | N/A |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

| Property | Value |

| Molecular Formula | C₇H₅IO |

| Molecular Weight | 232.02 g/mol |

| Appearance | White to light beige crystalline powder |

| Melting Point | 36-39 °C (lit.) |

| Boiling Point | 266.3 °C at 760 mmHg |

| Density | 1.883 g/cm³ |

| Flash Point | 114.8 °C |

| Vapor Pressure | 0.00873 mmHg at 25°C |

| Solubility | Soluble in Methanol |

| Storage Temperature | 2-8°C |

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are paramount in preventing exposure to this compound.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

Personal Protective Equipment (PPE)

| PPE Type | Specification |

| Eye/Face | Chemical safety goggles or a face shield. |

| Skin | Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat. |

| Respiratory | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge. |

Safe Handling and Storage

Proper handling and storage practices are critical to maintaining the integrity of the chemical and ensuring a safe laboratory environment.

Handling

-

Avoid contact with skin, eyes, and clothing.[2]

-

Do not breathe dust or fumes.[2]

-

Wash hands thoroughly after handling.

-

Use only in a well-ventilated area or a chemical fume hood.[2]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

-

Keep refrigerated at 2-8°C.

-

Protect from light and moisture.

-

Incompatible Materials: Strong oxidizing agents.[2]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

Fire and Explosion Hazard Data

While not highly flammable, this compound can combust at high temperatures.

-

Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.

-

Hazardous Combustion Products: Carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen iodide.[2]

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures

In the case of a spill, follow these procedures to minimize exposure and environmental contamination.

-

Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE as described in Section 3.2.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Methods for Cleaning Up: Carefully sweep up the solid material, avoiding dust generation. Place in a sealed, labeled container for disposal.

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[2] The available information indicates that it is an irritant to the skin, eyes, and respiratory system.

Acute Toxicity

Experimental Protocols for Irritation Studies

While specific experimental data for this compound is lacking, the following are generalized methodologies based on OECD guidelines that would be employed to assess skin and eye irritation potential.

OECD Guideline 404: Acute Dermal Irritation/Corrosion

-

Objective: To determine the potential of a substance to cause irreversible or reversible inflammatory changes to the skin.

-

Methodology:

-

A small amount (0.5 g or 0.5 mL) of the test substance is applied to a small area of skin (approx. 6 cm²) of a test animal (typically an albino rabbit).

-

The substance is held in contact with the skin with a porous gauze dressing for a specified period (usually 4 hours).

-

After the exposure period, the dressing is removed, and the skin is cleansed.

-

The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

The severity of the reactions is scored, and the substance is classified based on the scores.

-

OECD Guideline 405: Acute Eye Irritation/Corrosion

-

Objective: To assess the potential of a substance to produce irritation or damage to the eye.

-

Methodology:

-

A small, measured amount (0.1 mL of a liquid or 0.1 g of a solid) of the test substance is instilled into the conjunctival sac of one eye of a test animal (typically an albino rabbit). The other eye remains untreated and serves as a control.

-

The eyes are observed for effects on the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.

-

The severity of the ocular lesions is scored.

-

The substance is classified based on the persistence and severity of the observed eye reactions.

-

Visualized Safety Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

Caption: Workflow for Safe Handling of this compound.

Disposal Considerations

Waste disposal must be conducted in accordance with all applicable federal, state, and local regulations. Chemical waste should be collected in a designated, labeled container and disposed of through a licensed waste disposal company. Do not dispose of down the drain or in household trash.

Disclaimer: This document is intended as a guide for trained professionals and does not replace a formal risk assessment. All laboratory personnel should be thoroughly trained in the safe handling of hazardous chemicals. Always consult the most current Safety Data Sheet (SDS) from the supplier before use.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Iodobenzaldehyde from 2-Iodobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and comparative data for the synthesis of 2-iodobenzaldehyde from 2-iodobenzyl alcohol, a key intermediate in the synthesis of various heterocyclic compounds and pharmaceutical agents.[1] The oxidation of 2-iodobenzyl alcohol to its corresponding aldehyde requires mild and selective methods to prevent over-oxidation to the carboxylic acid. This application note details two effective methods: Swern oxidation and manganese dioxide (MnO₂) oxidation.[2] Additionally, other common mild oxidation reagents such as Dess-Martin periodinane (DMP) and pyridinium (B92312) chlorochromate (PCC) are discussed as viable alternatives.[3][4][5][6][7][8][9]

Overview of Oxidation Methods

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. Several reagents and conditions can achieve this conversion, each with its own advantages and disadvantages in terms of yield, reaction conditions, and functional group tolerance.

-

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base like triethylamine (B128534).[3][10][11][12][13] It is known for its mild conditions and high yields, tolerating a wide range of functional groups.[11][12]

-

Manganese Dioxide (MnO₂) Oxidation: Activated manganese dioxide is a useful and selective oxidizing agent for allylic and benzylic alcohols. The reaction is typically carried out by refluxing the alcohol with an excess of MnO₂ in a non-polar solvent like dichloromethane (B109758).[2]

-

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that offers a very mild and selective oxidation of alcohols to aldehydes or ketones.[4][5] The reaction is typically fast at room temperature and allows for an easy work-up.[4]

-

Pyridinium Chlorochromate (PCC) Oxidation: PCC is a milder version of chromic acid-based oxidants and can effectively oxidize primary alcohols to aldehydes without significant over-oxidation to carboxylic acids, especially when performed in anhydrous solvents.[6][7][8][9]

Comparative Data

The following table summarizes the quantitative data for the synthesis of this compound from 2-iodobenzyl alcohol using Swern oxidation and manganese dioxide oxidation.

| Oxidation Method | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Product Appearance | Ref. |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | -60°C to rt | ~30 min | 99% | Pale yellow oil | [2] |

| MnO₂ Oxidation | Manganese Dioxide | Dichloromethane | Reflux | Not specified | 75-90% | Not specified | [2] |

Experimental Protocols

Protocol 1: Swern Oxidation of 2-Iodobenzyl Alcohol[4]

This protocol describes the oxidation of 2-iodobenzyl alcohol to this compound using Swern oxidation conditions.

Materials:

-

2-Iodobenzyl alcohol (1.0 eq, 107 mmol, 25.0 g)

-

Oxalyl chloride (1.2 eq, 128 mmol, 16.3 g)

-

Dimethyl sulfoxide (DMSO) (2.6 eq, 278 mmol, 21.7 g)

-

Triethylamine (5.0 eq, 534 mmol, 54.0 g)

-

Dichloromethane (DCM)

-

3N HCl solution

-

Saturated NaHCO₃ solution

-

Na₂SO₄

-

Petroleum ether

-

Ethyl acetate (B1210297)

Procedure:

-

To a solution of oxalyl chloride (1.2 eq) in dichloromethane (225 mL) at -60°C, slowly add a solution of DMSO (2.6 eq) in dichloromethane (50 mL).

-

Stir the mixture for 10 minutes.

-

Slowly add a solution of 2-iodobenzyl alcohol (1.0 eq) in dichloromethane (50 mL).

-

Stir the reaction mixture for 15 minutes.

-

Add triethylamine (5.0 eq) and stir for another 15 minutes at -60°C.

-

Allow the reaction to warm to room temperature.

-

Add 300 mL of water and separate the phases.

-

Extract the aqueous phase three times with 250 mL of dichloromethane.

-

Combine the organic phases and wash with 500 mL of 3N HCl solution and saturated NaHCO₃ solution.

-

Dry the organic phase over Na₂SO₄ and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (100 g) using a mixture of petroleum ether and ethyl acetate (3:1) as the eluent to afford this compound (24.6 g, 99% yield) as a pale yellow oil.

Characterization Data:

-

¹H NMR (400MHz, CDCl₃): δ 7.30-7.99 (m, 4H), 10.10 (s, 1H).[2]

Protocol 2: Manganese Dioxide Oxidation of 2-Iodobenzyl Alcohol[4]

This protocol details the oxidation of 2-iodobenzyl alcohol to this compound using activated manganese dioxide.

Materials:

-

2-Iodobenzyl alcohol (17.09 mmol, 4.0 g)

-

Manganese dioxide (MnO₂)

-

Dichloromethane (DCM) (85 mL)

-

Diatomaceous earth

Procedure:

-

Dissolve 2-iodobenzyl alcohol in dichloromethane (85 mL) in a flask.

-

Add manganese dioxide to the solution.

-

Stir the reaction mixture under reflux.

-

Monitor the reaction progress (e.g., by TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through diatomaceous earth and concentrate the filtrate to obtain this compound (3.6 g, 75-90% yield).

Characterization Data:

-

¹H NMR (400MHz, CDCl₃): δ 7.30-7.99 (m, 4H), 10.10 (s, 1H).[2]

Visualizations

General Experimental Workflow

Caption: General workflow for the synthesis of this compound.

Swern Oxidation Mechanism

References

- 1. 2-碘苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. guidechem.com [guidechem.com]

- 3. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 5. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. nbinno.com [nbinno.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Swern oxidation - Wikipedia [en.wikipedia.org]

- 12. grokipedia.com [grokipedia.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

Application Notes and Protocols for the Oxidation of 2-Iodotoluene to 2-Iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 2-iodobenzaldehyde from 2-iodotoluene (B57078), a key transformation in the synthesis of various pharmaceutical and organic compounds. Two primary methods are presented: a two-step synthesis involving the side-chain bromination of 2-iodotoluene followed by the Sommelet reaction, and a direct oxidation of 2-iodobenzyl alcohol to this compound using manganese dioxide. These protocols are designed to provide researchers with reliable and reproducible methods for obtaining the target aldehyde.

Introduction

This compound is a valuable intermediate in organic synthesis, serving as a precursor for a wide range of heterocyclic compounds and other complex molecules. The selective oxidation of the methyl group of 2-iodotoluene to an aldehyde presents a common challenge in organic synthesis, often requiring careful selection of reagents and reaction conditions to avoid over-oxidation to the carboxylic acid or side reactions. This application note details robust methods to achieve this transformation efficiently.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of this compound

| Method | Starting Material | Key Reagents | Solvent(s) | Reaction Time | Yield (%) |

| Two-Step Synthesis | |||||

| Step 1: Bromination | 2-Iodotoluene | N-Bromosuccinimide (NBS), AIBN | Carbon Tetrachloride | 4-6 hours | ~70-80% |

| Step 2: Sommelet Reaction | 2-Iodobenzyl bromide | Hexamethylenetetramine (Hexamine), Water | Chloroform (B151607), Water | 2-3 hours | ~60-70% |

| Direct Oxidation | 2-Iodobenzyl alcohol | Manganese Dioxide (MnO₂) | Dichloromethane | 12-24 hours | 75-90% |

Note: Yields are approximate and can vary based on reaction scale and purity of reagents.

Experimental Protocols

Method 1: Two-Step Synthesis via Side-Chain Bromination and Sommelet Reaction

This method involves the initial radical bromination of the benzylic methyl group of 2-iodotoluene, followed by the conversion of the resulting benzyl (B1604629) bromide to the aldehyde using the Sommelet reaction.

Step 1: Synthesis of 2-Iodobenzyl bromide via Radical Bromination

Materials:

-

2-Iodotoluene

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄)

-

Sodium bicarbonate solution (saturated)

-

Sodium thiosulfate (B1220275) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-iodotoluene (1.0 eq) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C) and maintain for 4-6 hours. The reaction can be monitored by TLC for the disappearance of the starting material.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide (B58015) byproduct.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-iodobenzyl bromide. This can be purified further by recrystallization or column chromatography.

Step 2: Synthesis of this compound via the Sommelet Reaction [1][2][3]

Materials:

-

2-Iodobenzyl bromide

-

Hexamethylenetetramine (Hexamine)

-

Chloroform

-

Water

-

Hydrochloric acid (concentrated)

-

Ether

Procedure:

-

Dissolve 2-iodobenzyl bromide (1.0 eq) and hexamine (1.1 eq) in chloroform in a round-bottom flask equipped with a reflux condenser.[3]

-

Heat the mixture to reflux for 2-3 hours to form the quaternary ammonium (B1175870) salt.[2]

-

After cooling, add water to the reaction mixture and stir until the salt dissolves.

-

Separate the chloroform layer and wash the aqueous layer with additional chloroform.

-

Combine the aqueous extracts and steam distill the mixture.[3]

-

Collect the distillate, which contains the aldehyde.

-

Acidify the distillate with a small amount of concentrated hydrochloric acid.[3]

-

Extract the aldehyde from the acidified distillate with ether.

-

Dry the ethereal extract over anhydrous sodium sulfate, filter, and remove the ether by evaporation to yield this compound.

Method 2: Direct Oxidation of 2-Iodobenzyl Alcohol

This protocol describes the oxidation of 2-iodobenzyl alcohol to this compound using activated manganese dioxide. This method is suitable if 2-iodobenzyl alcohol is readily available or synthesized from 2-iodotoluene in a preceding step.

Materials:

-

2-Iodobenzyl alcohol

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (DCM)

-

Celite® or diatomaceous earth

Procedure:

-

In a round-bottom flask, dissolve 2-iodobenzyl alcohol (1.0 eq) in dichloromethane.

-

Add a significant excess of activated manganese dioxide (5-10 eq by weight).

-

Stir the suspension vigorously at room temperature. The reaction progress can be monitored by TLC. This reaction is often slow and may require stirring for 12-24 hours.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

-

Wash the Celite® pad with additional dichloromethane.

-

Combine the filtrates and concentrate under reduced pressure to obtain this compound. The product can be further purified by column chromatography if necessary.

Visualizations

Caption: Two-step synthesis of this compound.

Caption: Direct oxidation of 2-Iodobenzyl alcohol.

Caption: Experimental workflow for the two-step synthesis.

Safety Precautions

-

Carbon tetrachloride is a hazardous and ozone-depleting substance. Handle with extreme caution in a well-ventilated fume hood and consider using alternative solvents like cyclohexane (B81311) or acetonitrile (B52724) if possible. [4]

-

N-Bromosuccinimide is a lachrymator and irritant. Avoid inhalation and contact with skin and eyes.

-

AIBN is a flammable solid and can decompose exothermically. Store in a cool place and avoid heating it directly.

-

Benzyl bromides are lachrymators and should be handled in a fume hood.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when performing these experiments.

-

Manganese dioxide is a strong oxidizing agent. Avoid contact with combustible materials.

-